molecular formula C8H13ClO3 B14652627 Chloroethene;2-hydroxypropyl prop-2-enoate CAS No. 53710-52-4

Chloroethene;2-hydroxypropyl prop-2-enoate

Cat. No.: B14652627
CAS No.: 53710-52-4
M. Wt: 192.64 g/mol
InChI Key: FSHARQFIYXYZGJ-UHFFFAOYSA-N
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Description

Chloroethene;2-hydroxypropyl prop-2-enoate, also known as 2-propenoic acid, 2-hydroxypropyl ester, polymer with chloroethene, is a compound with the molecular formula C₈H₁₃ClO₃. It is a polymer formed from the monomers chloroethene and 2-hydroxypropyl prop-2-enoate. This compound is significant in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chloroethene;2-hydroxypropyl prop-2-enoate involves the polymerization of chloroethene (vinyl chloride) and 2-hydroxypropyl prop-2-enoate (2-hydroxypropyl acrylate). The polymerization process typically occurs through free radical polymerization, where initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to generate free radicals that initiate the polymerization process .

Industrial Production Methods

Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed in the presence of initiators under controlled temperature and pressure conditions. The polymerization reaction is exothermic, and the temperature is maintained to ensure a consistent reaction rate and polymer quality. The resulting polymer is then purified and processed into various forms for industrial use .

Chemical Reactions Analysis

Types of Reactions

Chloroethene;2-hydroxypropyl prop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various polymeric materials with different properties depending on the reaction conditions and the presence of other co-monomers or cross-linking agents .

Scientific Research Applications

Chloroethene;2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of chloroethene;2-hydroxypropyl prop-2-enoate involves the formation of free radicals during polymerization, which propagate the polymer chain by adding monomer units. The molecular targets include the double bonds in the monomers, which are broken and reformed to create the polymer backbone. The pathways involved include free radical initiation, propagation, and termination steps .

Comparison with Similar Compounds

Chloroethene;2-hydroxypropyl prop-2-enoate can be compared with other similar compounds such as:

This compound is unique due to its combination of properties from both chloroethene and 2-hydroxypropyl prop-2-enoate, providing a balance of flexibility, chemical resistance, and adhesive properties .

Properties

CAS No.

53710-52-4

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

chloroethene;2-hydroxypropyl prop-2-enoate

InChI

InChI=1S/C6H10O3.C2H3Cl/c1-3-6(8)9-4-5(2)7;1-2-3/h3,5,7H,1,4H2,2H3;2H,1H2

InChI Key

FSHARQFIYXYZGJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C=C)O.C=CCl

Related CAS

53710-52-4

Origin of Product

United States

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